6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-5-7(6)9-4-3-8-5/h3-4,6,10H,1-2H2 |
InChI Key |
FBLJLDJATFIRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CN=C2C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol can be synthesized through the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. Alternatively, it can be prepared by condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group and unsaturated bonds in 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol make it susceptible to oxidation under various conditions.
Catalytic Oxidation to Ketones
Manganese(II) triflate ([Mn(OTf)₂]) paired with oxidants like tert-butyl hydroperoxide (t-BuOOH) efficiently converts the hydroxyl group to a ketone. This method achieves high yields (up to 98%) under mild conditions (25°C, 24 hours) .
| Entry | Catalyst | Oxidant | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Mn(OTf)₂ | t-BuOOH | Isobutanol | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 98 |
| 2 | Mn(OTf)₂ | H₂O₂ | MeCN | No reaction | – |
| 3 | Mn(OTf)₂ | O₂ | MeCN | No reaction | – |
Mechanism : The reaction proceeds via radical intermediates, where Mn(OTf)₂ activates the oxidant to abstract a hydrogen atom from the hydroxyl group, forming a carbonyl .
N-Oxide Formation
Under strong oxidizing conditions (e.g., m-CPBA in acetonitrile), the pyrazine nitrogen undergoes oxidation to form N-oxide derivatives .
Reduction Reactions
The dihydro system can undergo further saturation via catalytic hydrogenation or chemical reduction.
Hydrogenation of Dihydro Moiety
While direct data is limited for this compound, analogous pyrazines are reduced using palladium or platinum catalysts under H₂ to yield fully saturated derivatives.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, particularly in the presence of activating agents.
Etherification
Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces ether derivatives. For example:
Condensation Reactions
The compound acts as a precursor in multicomponent reactions. For instance, condensation with aldehydes and malononitrile forms fused pyrazine derivatives, useful in synthesizing bioactive molecules.
Environmental Degradation
The compound exhibits low environmental persistence. Hydroxyl radicals and ozone mediate atmospheric degradation, forming non-toxic metabolites like CO₂ and H₂O .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the potential of 6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol derivatives in combating microbial infections. For instance, a novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential therapeutic uses in treating infections caused by drug-resistant pathogens .
Case Study: Synthesis and Testing
In a study published in the Chemistry of Heterocyclic Compounds, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Flavor and Fragrance Industries
Flavoring Agent
this compound is recognized for its nutty aroma and is used as a flavoring agent in food products. It is particularly prevalent in products such as confectionery, baked goods, and meat products. The compound contributes to the overall sensory profile by enhancing flavors associated with roasted or cooked items .
Application in Food Products
The compound can be utilized at specific concentrations to achieve desired flavor profiles:
- Confectionery: 1 ppm
- Meat Products: 0.5 ppm
- Desserts: 0.2 ppm
- Beverages: 0.05 ppm
These concentrations are critical for maintaining flavor integrity while adhering to safety regulations .
Analytical Chemistry
Separation Techniques
In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated the successful separation of this compound using a Newcrom R1 HPLC column with acetonitrile and water as the mobile phase . This method is scalable and suitable for preparative separation processes.
Data Table: Analytical Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile + Water |
| Flow Rate | Variable (depends on setup) |
| Detection Method | Mass Spectrometry (MS) |
| Application | Isolation of impurities |
Research Findings
Synthesis Innovations
Innovative synthetic methodologies have been developed to create derivatives of this compound with enhanced biological activities. For example, manganese-catalyzed oxidation techniques have been employed to produce high-yield analogues that retain desirable properties while improving efficacy against microbial strains .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by forming a protective layer on metal surfaces, preventing corrosion through both physisorption and chemisorption . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
- Structure : Differs by replacing the hydroxyl group with a methyl (-CH₃) group at the 5-position.
- Properties: Molecular Formula: C₈H₁₀N₂ (vs. C₇H₈N₂O for the hydroxyl analog) . Physical State: Liquid with a refractive index of 1.525–1.535, used as a flavoring agent due to its "maple lactone" aroma . Synthesis: Prepared via Knoevenagel condensation, similar to methods for pyridine analogs .
- Applications : Approved as a food additive (≥97% purity) in Japan, highlighting its safety profile .
Key Difference : The methyl group increases hydrophobicity, making it suitable for flavor applications, whereas the hydroxyl group in the target compound may favor pharmaceutical or catalytic uses.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD Derivatives)
- Structure : Pyridine-based analogs with a nitrile (-C≡N) substituent. Example: CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .
- Properties :
- Synthesis : Efficiently prepared via cycloaddition reactions (yields 75–82%) without chromatography .
- Inhibition Efficiency : Demonstrated 97.7% corrosion inhibition for carbon steel in sulfuric acid, attributed to mixed adsorption (Langmuir isotherm) .
- Spectroscopic Data : IR absorption at ~2200 cm⁻¹ (C≡N stretch); NMR signals for aromatic protons (δ 7.31–7.59 ppm) and cyclic CH₂ groups (δ 2.87–3.09 ppm) .
Key Difference: The nitrile group enhances electron-withdrawing effects, improving adsorption on metal surfaces, whereas the hydroxyl group may act as a hydrogen-bond donor in biological systems.
Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridines
- Examples : Compounds with aryl (e.g., thienyl, methoxyphenyl) or halogen (Cl, Br) substituents .
- Properties: Synthesis: Multi-step routes involving cyclopentanone intermediates and electrophilic substitution . Diversity: Ambeed offers 18 derivatives, showcasing structural flexibility .
- Applications : Explored as intermediates in drug discovery and materials science.
Key Difference : Electron-donating groups (e.g., methoxy) enhance corrosion inhibition, while electron-withdrawing groups (e.g., nitrile) improve thermal stability .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituent | Molecular Formula | Key Application |
|---|---|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol | Pyrazine | -OH | C₇H₈N₂O | Pharmaceutical (hypothetical) |
| 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine | Pyrazine | -CH₃ | C₈H₁₀N₂ | Food flavoring |
| CAPD-1 (Pyridine-carbonitrile) | Pyridine | -C≡N | C₂₁H₁₆N₄O | Corrosion inhibition |
| 4-(4-Methoxyphenyl)-cyclopenta[b]pyridine | Pyridine | -OCH₃ | C₁₅H₁₃NO | Drug intermediate |
Table 2: Corrosion Inhibition Performance (CAPD Derivatives)
| Compound | Inhibition Efficiency (%) | Adsorption Isotherm | Key Mechanism |
|---|---|---|---|
| CAPD-1 | 97.7 | Langmuir | Mixed (physical/chemical) |
| CAPD-2 | 94.5 | Langmuir | Anodic control |
| CAPD-3 | 92.1 | Langmuir | Cathodic control |
Research Findings and Implications
- Synthetic Accessibility : Pyrazine/pyridine derivatives are synthesized via cycloaddition or electrophilic substitution, with yields >75% .
- Functional Group Impact : Hydroxyl groups may limit thermal stability but enhance biocompatibility, whereas nitriles and methyl groups improve corrosion inhibition and volatility, respectively .
- Theoretical Insights : DFT and Monte Carlo simulations confirm that adsorption efficiency correlates with electron density and molecular geometry .
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol is a bicyclic organic compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a cyclopentane ring fused to a pyrazine moiety, contributes to its distinctive chemical properties and biological interactions.
- Molecular Formula : C8H10N2O
- Molecular Weight : Approximately 150.18 g/mol
- Structure : The compound features a hydroxyl group at the 5-position, which is crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Oxidation Reactions : Utilizing manganese catalysts for selective oxidation of precursors.
- Cyclization Techniques : Employing specific reaction conditions to facilitate the formation of the bicyclic structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
- Receptor Binding : Research indicates that this compound may act as an antagonist for corticotropin-releasing factor 1 (CRF1) receptors, which are involved in stress response pathways. In vitro studies have demonstrated that derivatives of this compound exhibit significant binding affinity to CRF1 receptors, suggesting potential therapeutic applications in stress-related disorders .
- Enzyme Interaction : The compound has been investigated for its ability to modulate enzyme activities. For example, studies have shown that it can inhibit specific metabolic pathways, potentially leading to applications in drug development for metabolic diseases.
Case Studies
Several studies have highlighted the biological implications of this compound:
- CRF1 Antagonism : A series of derivatives were synthesized and evaluated for their antagonistic properties against CRF1 receptors. The results indicated that certain modifications to the core structure enhanced receptor binding and selectivity .
- Metabolic Studies : In vivo studies demonstrated that compounds related to this compound could influence metabolic pathways in animal models, suggesting potential applications in treating obesity and diabetes.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6,7-Dihydro-2-methyl-5H-cyclopenta[b]pyrazine | C8H10N2 | Similar bicyclic structure; potential biological activity |
| 6,7-Dimethyl dihydrocyclopentapyrazine | C10H12N2 | Exhibits distinct flavor properties; used in food industry |
| 7-Methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | C8H10N2O | Explored for medicinal properties |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments. For example, the cyclopentane moiety shows characteristic signals at δ 2.5–3.0 ppm (protons adjacent to nitrogen) and δ 80–100 ppm (cyclopentane carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation. The molecular ion peak for is expected at m/z 150.0793 .
- X-ray Crystallography : Resolve stereochemistry and confirm fused bicyclic structure, particularly for enantiomeric forms (e.g., (5R)- vs. (5S)-isomers) .
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer :
- Key Steps :
Cyclization of pyrazine precursors with cyclopentanone derivatives under acidic conditions.
Chiral resolution via enzymatic or chromatographic methods for enantiopure synthesis .
- Purification : Use recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., amino or methyl groups) impact the compound’s reactivity and pharmacological potential?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents via electrophilic aromatic substitution (e.g., nitration at position 2) or nucleophilic addition to the hydroxyl group .
- Activity Screening : Test derivatives in vitro for kinase inhibition (e.g., using ATP-binding assays) or receptor binding (e.g., corticotropin-releasing factor 1 receptor antagonism) .
- Data Table :
| Derivative | Modification | Key Activity | Reference |
|---|---|---|---|
| 3-Amino-6,7-dihydro-5H-... | Amino group at C3 | Anticancer (IC₅₀: 12 µM) | |
| 5-Methyl-6,7-dihydro-5H-... | Methyl at C5 | Flavorant (FEMA 3306) |
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤0.1%).
- Meta-Analysis : Compare datasets across studies using tools like Rosenthal’s fail-safe N to assess publication bias .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) to validate binding kinetics or CRISPR-edited cell lines to confirm target specificity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., CRF1 receptor PDB: 4K5Y). Optimize force fields for nitrogen-heterocycle interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess binding mode persistence .
Q. How does the compound behave under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative Stability : Expose to H₂O₂ (3% v/v) at 37°C for 24h; monitor degradation via LC-MS. The hydroxyl group is prone to oxidation, forming a ketone derivative .
- Reductive Reactions : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine derivative, altering aromaticity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
